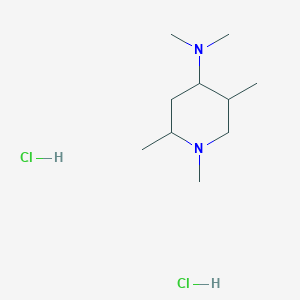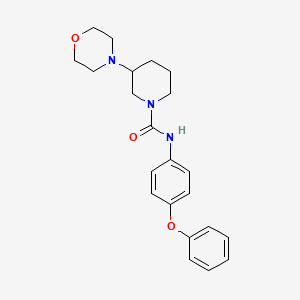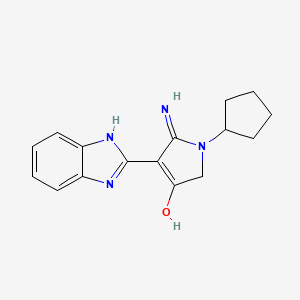![molecular formula C16H18N2O4S2 B6069732 ethyl 2-{2-[2-methoxy-4-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetate](/img/structure/B6069732.png)
ethyl 2-{2-[2-methoxy-4-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{2-[2-methoxy-4-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetate is a complex organic compound that features a thiazole ring, a benzamido group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[2-methoxy-4-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetate typically involves multiple steps. One common approach starts with the preparation of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then converted into the corresponding benzamido derivative. This intermediate is then reacted with a thiazole derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
Ethyl 2-{2-[2-methoxy-4-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
科学的研究の応用
Ethyl 2-{2-[2-methoxy-4-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiazole derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-{2-[2-methoxy-4-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets. The thiazole ring and benzamido group are likely to play key roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Ethyl 2-{2-[2-methoxy-4-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetate can be compared with other similar compounds, such as:
2-methoxy-4-(methylsulfanyl)benzoic acid: A precursor in the synthesis of the target compound.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Benzamido derivatives: Compounds with similar benzamido groups but different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 2-[2-[(2-methoxy-4-methylsulfanylbenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-4-22-14(19)7-10-9-24-16(17-10)18-15(20)12-6-5-11(23-3)8-13(12)21-2/h5-6,8-9H,4,7H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWDNJJLCGLPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-5-methyl-N-(oxolan-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B6069662.png)

![7-chloro-3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6069666.png)


![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-(2-thienylmethyl)methanamine](/img/structure/B6069717.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6069721.png)
![4-(2-chlorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069729.png)
methanone](/img/structure/B6069734.png)
![N-[2-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]benzamide](/img/structure/B6069740.png)
![(1E)-1-[(2-amino-5-hydroxy-3-methylimidazol-4-yl)methylidene]naphthalen-2-one](/img/structure/B6069746.png)
![1-(4-bromo-3-methylphenyl)-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione](/img/structure/B6069752.png)
![1-{[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B6069768.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6069770.png)
